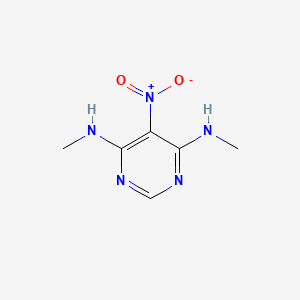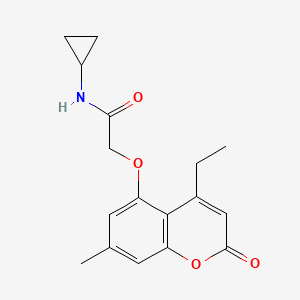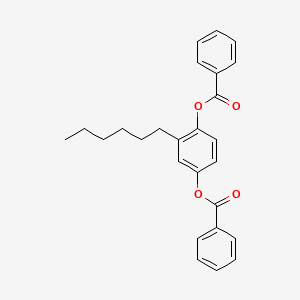
2-Hexylbenzene-1,4-diyl dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexylbenzene-1,4-diyl dibenzoate is an organic compound with the molecular formula C26H26O4. It is a member of the dibenzoate family, which are esters formed from benzoic acid and alcohols. This compound is known for its unique chemical structure, which includes a hexyl group attached to a benzene ring, and two benzoate groups attached to the benzene ring at the 1 and 4 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexylbenzene-1,4-diyl dibenzoate typically involves the esterification of 2-hexylbenzene-1,4-diol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and under reflux conditions to drive the reaction to completion. The reaction mixture is then purified by recrystallization or column chromatography to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexylbenzene-1,4-diyl dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitro, sulfonyl, or halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
2-Hexylbenzene-1,4-diyl dibenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies related to cell membrane interactions due to its amphiphilic nature.
Industry: Utilized in the production of plasticizers, which enhance the flexibility and durability of plastics.
Mecanismo De Acción
The mechanism of action of 2-Hexylbenzene-1,4-diyl dibenzoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis in biological systems, releasing benzoic acid and 2-hexylbenzene-1,4-diol. These products can then participate in various biochemical pathways, influencing cellular processes such as signal transduction and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
- Ethylene dibenzoate
- Oxydiethylene dibenzoate
- Ethylenebis(oxyethylene) dibenzoate
- 2,2-Dimethylpropane-1,3-diyl dibenzoate
- Propane-1,2-diyl dibenzoate
Uniqueness
2-Hexylbenzene-1,4-diyl dibenzoate is unique due to its hexyl group, which imparts distinct hydrophobic characteristics. This makes it particularly useful in applications requiring amphiphilic properties, such as in the formulation of surfactants and emulsifiers .
Propiedades
Número CAS |
4197-74-4 |
|---|---|
Fórmula molecular |
C26H26O4 |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
(4-benzoyloxy-3-hexylphenyl) benzoate |
InChI |
InChI=1S/C26H26O4/c1-2-3-4-7-16-22-19-23(29-25(27)20-12-8-5-9-13-20)17-18-24(22)30-26(28)21-14-10-6-11-15-21/h5-6,8-15,17-19H,2-4,7,16H2,1H3 |
Clave InChI |
QFBUFVQEYCRCEQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-2-carbazoyl-1,3-diketo-benzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B14158444.png)
![Chloro[(dimethylamino)(phenyl)methylidene]gold](/img/structure/B14158446.png)
![2-(Diethylamino)-N-[3-[4-(1-methylethoxy)phenyl]-4-phenylbutyl]acetamide](/img/structure/B14158447.png)

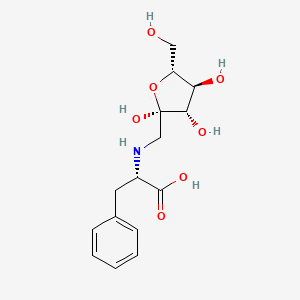

![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14158471.png)
![2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14158473.png)
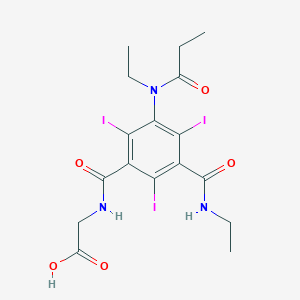
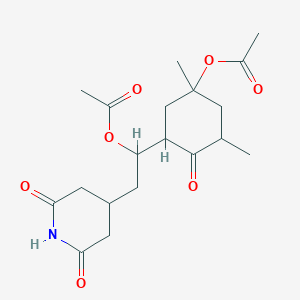
![2-amino-N-(3-phenylpropyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14158502.png)

